
Daunorrubicina bromoketal
Descripción general
Descripción
Daunorubicin bromoketal is a derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy for its potent antitumor properties. Daunorubicin itself is derived from the bacterium Streptomyces peucetius and is primarily used to treat various types of leukemia. The bromoketal modification aims to enhance the compound’s efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Daunorubicin bromoketal has several applications across various fields of research:
Chemistry
- Model Compound : Utilized as a model compound to study the reactivity and properties of anthracycline derivatives.
- Synthesis Studies : Investigated for its synthetic routes and the development of new derivatives that may exhibit enhanced biological activity.
Biology
- Cellular Interaction Studies : Explored for its interactions with cellular components, particularly DNA and cell membranes, to understand its biological effects at the cellular level.
- Signal Pathway Analysis : Researchers study how this compound influences various signaling pathways involved in cell proliferation and apoptosis.
Medicine
- Cancer Treatment : Investigated for potential use in treating various cancers with a focus on reducing side effects compared to traditional daunorubicin therapy.
- Combination Therapies : Explored in combination with other chemotherapeutic agents to enhance therapeutic efficacy and minimize resistance.
Industry
- Drug Development : Used in the formulation of new drug delivery systems that can improve the bioavailability and stability of anthracycline-based therapies.
- Pharmaceutical Research : Assessed for its potential in developing new cancer therapies that leverage its unique chemical properties.
Case Study 1: Efficacy in Acute Myeloid Leukemia
A study involving patients with acute myeloid leukemia (AML) compared different dosing regimens of daunorubicin and found that higher doses may improve remission rates but also increase toxicity. Daunorubicin bromoketal's modified structure suggests it could offer similar efficacy with reduced toxicity, warranting further investigation in clinical settings .
Case Study 2: Mechanistic Insights
Research has shown that daunorubicin bromoketal induces apoptosis through oxidative stress mechanisms. This study highlights the need for further exploration into how structural modifications can enhance or alter these mechanisms compared to traditional daunorubicin .
Mecanismo De Acción
Target of Action
Daunorubicin bromoketal primarily targets DNA and topoisomerase II . DNA is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiled form of a DNA molecule .
Mode of Action
Daunorubicin bromoketal interacts with DNA by intercalation between base pairs . This means it inserts itself into the DNA structure, disrupting the normal architecture of the DNA helix. This disruption inhibits the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis .
Biochemical Pathways
The interaction of daunorubicin bromoketal with DNA and topoisomerase II affects several biochemical pathways. It has antimitotic and cytotoxic activity . Antimitotic activity refers to the ability to stop cell division, while cytotoxic activity refers to the ability to kill cells. This leads to the inhibition of DNA and RNA synthesis, and fragmentation of DNA .
Pharmacokinetics
The pharmacokinetics of daunorubicin bromoketal are characterized by significant inter-individual variability . This raises questions about the optimal dose regimen in patients with acute myeloid leukemia . The aim of the study is to assess the joint daunorubicin/daunorubicinol pharmacokinetic profile and to define an optimal population pharmacokinetic study design .
Result of Action
The result of daunorubicin bromoketal’s action is the induction of cell death . This occurs through a dual mechanism in both sensitive and multidrug-resistant cells . Not only the cytotoxicity, but also the kinetics and mechanism of cell death, are dose-dependent .
Action Environment
The action of daunorubicin bromoketal is influenced by the membrane environment . This, in turn, reduces the amount of anticancer drug that can partition into these mimetic models . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .
Análisis Bioquímico
Biochemical Properties
Daunorubicin Bromoketal, like its parent compound Daunorubicin, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as Daunorubicin Bromoketal can block the function of Type II topoisomerase , an enzyme crucial for DNA replication.
Cellular Effects
Daunorubicin Bromoketal affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Type II topoisomerase, it prevents DNA replication, thereby halting the proliferation of cancer cells .
Molecular Mechanism
The mechanism of action of Daunorubicin Bromoketal involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by intercalating into the DNA double helix, inhibiting the function of Type II topoisomerase, and thereby preventing DNA replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of daunorubicin bromoketal typically involves the modification of the daunorubicin molecule at specific functional groups. One common approach is the bromination of daunorubicin followed by ketalization. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and ketalizing agents like acetone or ethylene glycol under acidic conditions .
Industrial Production Methods: Industrial production of daunorubicin bromoketal follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Daunorubicin bromoketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Halogen substitution reactions can modify the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .
Comparación Con Compuestos Similares
Daunorubicin: The parent compound, widely used in chemotherapy.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetics.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Uniqueness: Daunorubicin bromoketal is unique due to its bromoketal modification, which aims to enhance its therapeutic index by increasing efficacy and reducing toxicity. This modification can potentially improve the compound’s stability and bioavailability compared to its parent compound .
Actividad Biológica
Daunorubicin bromoketal, a derivative of the well-known anthracycline antibiotic daunorubicin, is gaining attention in cancer research due to its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of daunorubicin bromoketal, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and related case studies.
Overview of Daunorubicin Bromoketal
Daunorubicin bromoketal is designed to improve the efficacy and reduce the toxicity associated with traditional daunorubicin therapy. The compound primarily targets DNA and topoisomerase II, leading to significant antitumor effects. Its mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair processes.
- Intercalation : Daunorubicin bromoketal intercalates between DNA base pairs, disrupting the double helix structure and interfering with replication.
- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, preventing the enzyme from relieving torsional strain during DNA replication, which ultimately leads to cell death through apoptosis.
Daunorubicin bromoketal exhibits several biochemical properties that contribute to its pharmacological effects:
- Antimitotic Activity : It halts cell division by interfering with the mitotic spindle formation.
- Cytotoxic Activity : The compound induces apoptosis in cancer cells by activating various signaling pathways involved in programmed cell death.
Pharmacokinetics
The pharmacokinetic profile of daunorubicin bromoketal shows significant variability among individuals. Key parameters include:
Parameter | Value |
---|---|
Half-life | Varies widely |
Volume of distribution | High |
Clearance | Variable |
The pharmacokinetics are influenced by factors such as body surface area, age, and renal function. Understanding these variations is critical for optimizing dosing regimens in clinical settings.
Comparative Analysis with Related Compounds
Daunorubicin bromoketal is compared with other anthracyclines like doxorubicin and idarubicin. Each compound has unique characteristics affecting their therapeutic applications:
Compound | Mechanism of Action | Key Differences |
---|---|---|
Daunorubicin | DNA intercalation & topoisomerase inhibition | Standard anthracycline with higher toxicity |
Doxorubicin | Similar to daunorubicin but more cardiotoxic | Broader spectrum of activity |
Idarubicin | More potent than daunorubicin | Lower toxicity but similar efficacy |
Daunorubicin Bromoketal | Enhanced efficacy & reduced toxicity | Modified structure for better stability |
Case Study: Acute Myeloid Leukemia (AML)
A notable clinical application of daunorubicin bromoketal is in treating acute myeloid leukemia (AML). In a case study involving a 47-year-old woman diagnosed with AML, daunorubicin was part of her induction therapy regimen. The patient received a combination treatment that included daunorubicin or idarubicin alongside cytarabine. The results indicated a significant response rate and improved survival outcomes compared to traditional therapies.
- Patient Outcome : After treatment, the patient achieved complete remission, highlighting the effectiveness of anthracycline-based therapies in AML management.
Research Findings
Recent studies have demonstrated that daunorubicin bromoketal not only retains the biological activities associated with its parent compound but also offers improved pharmacological profiles. Research indicates that:
- In vitro studies show enhanced cytotoxicity against various cancer cell lines compared to standard daunorubicin.
- In vivo studies suggest that daunorubicin bromoketal may lead to reduced side effects while maintaining therapeutic efficacy.
Propiedades
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMPRCTWUQVCIT-BJRCHLRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34BrNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099405 | |
Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106401-68-7 | |
Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106401-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daunorubicin bromoketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAUNORUBICIN BROMOKETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.